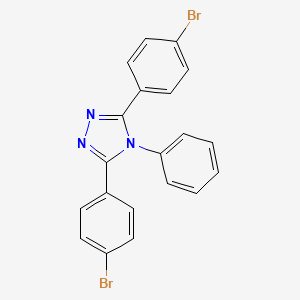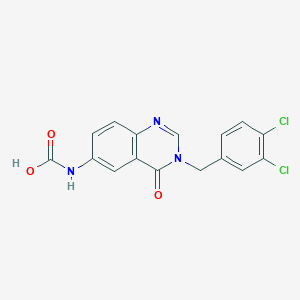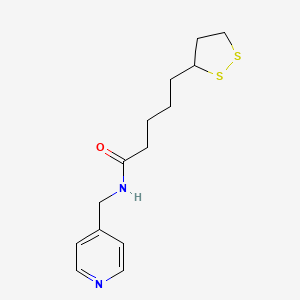
3,5-Bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole
Descripción general
Descripción
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in pharmaceuticals and agrochemicals. The presence of phenyl and bromophenyl groups in the compound suggests that it may have unique physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring substituted with phenyl and bromophenyl groups. Techniques such as NMR, IR, and mass spectrometry would typically be used to confirm the structure .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo reactions at the nitrogen atoms. The bromophenyl groups could potentially undergo further reactions, such as palladium-catalyzed cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the bromophenyl groups) would affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3,5-Bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole has been utilized in the synthesis of new derivatives under palladium-catalyzed Suzuki cross-coupling reactions. This process involves using ionic liquids and conventional solvents, leading to the formation of conjugated 1,2,4-triazole arrangements in high yields. Such synthetic pathways are vital for developing novel chemical compounds with potential applications in various fields (Kudelko & Olesiejuk, 2019).
Corrosion Inhibition
Studies have demonstrated the efficacy of 4H-triazole derivatives, including 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole, as corrosion inhibitors. These compounds are effective in protecting metals like mild steel in acidic environments, such as hydrochloric acid solutions. The inhibition efficiency is influenced by the substituents in the molecule, and these triazoles are characterized as mixed-type inhibitors (Bentiss et al., 2007).
Antimicrobial and Antifungal Activity
1,2,4-Triazole derivatives, including those based on 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole, have been found to exhibit significant antimicrobial and antifungal activities. These compounds are considered low-toxic while maintaining high efficacy against a range of microbial and fungal species. This makes them promising candidates for the development of new pharmacological agents (Safonov & Panasenko, 2022).
Metal Complex Formation
Research indicates that 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole can form complexes with various metals. These complexes have been studied for their potential applications in areas like catalysis and material science. Understanding these complexes' formation and properties is crucial for designing more efficient systems for industrial and scientific applications (Stucky et al., 2008).
Electronic Material Applications
In the field of electronics, particularly in the development of organic light-emitting diodes (OLEDs), certain derivatives of 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole have been explored. These compounds have shown promise as electron-transporting materials, which are essential components in the construction of efficient and durable OLEDs (Yi et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-bis(4-bromophenyl)-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br2N3/c21-16-10-6-14(7-11-16)19-23-24-20(15-8-12-17(22)13-9-15)25(19)18-4-2-1-3-5-18/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFRRTNQFRGVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857047 | |
| Record name | 3,5-Bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole | |
CAS RN |
208124-25-8 | |
| Record name | 3,5-Bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;3-[5-chloro-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-3a,4-dihydro-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1513272.png)

![(2S)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1513287.png)


![3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide]](/img/structure/B1513308.png)


![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1513315.png)




![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1513329.png)